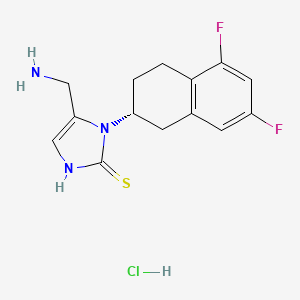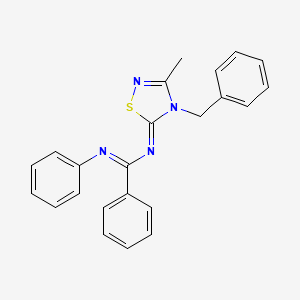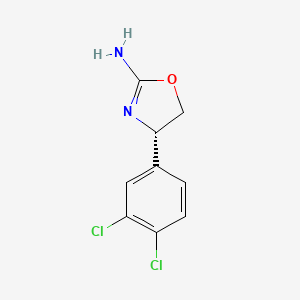
RU-505
描述
RU-505 是一种合成化合物,以其作为淀粉样蛋白-β 纤维蛋白原相互作用抑制剂的作用而闻名。 这种化合物在拯救阿尔茨海默病模型中改变的血栓形成和认知能力下降方面显示出希望 。 This compound 极易透过血脑屏障,并因其在神经退行性疾病中的潜在治疗应用而被广泛研究 .
科学研究应用
RU-505 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: this compound 被用作模型化合物,用于研究淀粉样蛋白-β 和纤维蛋白原之间的相互作用。
生物学: 该化合物在生物学研究中被用于研究其对细胞过程和相互作用的影响。
医学: This compound 已在动物模型中显示出作为阿尔茨海默病治疗剂的潜力,可通过减少脑淀粉样蛋白血管病变和改善认知功能
生化分析
Biochemical Properties
RU-505 plays a crucial role in biochemical reactions by inhibiting the interaction between amyloid-β (Aβ) and fibrinogen. This interaction is known to alter fibrin clot structure and delay clot degradation, contributing to cerebrovascular abnormalities in Alzheimer’s disease . This compound has a higher efficacy for inhibiting monomeric forms of Aβ bound to fibrinogen over oligomeric forms . In vitro studies have shown that this compound normalizes fibrin clot formation disrupted by Aβ42 . The compound interacts with Aβ and fibrinogen, preventing the formation of abnormal blood clots and improving blood flow in the brain .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In Alzheimer’s disease mouse models, treatment with this compound has been shown to reduce inflammation and improve blood flow in the brain . The compound also improves spatial memory and cognitive function in these mice . This compound influences cell signaling pathways by inhibiting the interaction between Aβ and fibrinogen, which in turn reduces the formation of abnormal blood clots and inflammation . This leads to improved neuronal function and reduced cognitive decline in Alzheimer’s disease models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with amyloid-β (Aβ) and fibrinogen. This compound effectively inhibits the interaction between Aβ and fibrinogen, preventing the formation of abnormal fibrin clots that contribute to cerebrovascular abnormalities in Alzheimer’s disease . The compound has an IC50 of 5.00 and 2.72 μM in fluorescence polarization (FP) and AlphaLISA assays, respectively . This compound is highly permeable to the blood-brain barrier, allowing it to exert its effects in the brain . By inhibiting the Aβ-fibrinogen interaction, this compound reduces vascular amyloid deposition and microgliosis, leading to improved cognitive function in Alzheimer’s disease models .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time in both in vitro and in vivo studies. Chronic treatment with this compound (35 mg/kg, subcutaneously, every other day for 3 months) in Alzheimer’s disease mouse models has been shown to decrease Aβ deposition in blood vessels and cortical fibrinogen infiltration . This long-term treatment also reduces microgliosis and improves spatial memory in treated mice compared with vehicle control mice . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in Alzheimer’s disease models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease mouse models, a dosage of 35 mg/kg administered subcutaneously every other day for 3 months has been shown to significantly reduce vascular amyloid deposition and improve cognitive function . Higher dosages of this compound have not been extensively studied, but it is important to consider potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with amyloid-β (Aβ) and fibrinogen. By inhibiting the Aβ-fibrinogen interaction, this compound normalizes fibrin clot formation and degradation in the presence of Aβ42 . The compound’s effects on metabolic flux or metabolite levels have not been extensively studied, but its role in reducing vascular amyloid deposition and improving cognitive function suggests that it may influence metabolic pathways related to Alzheimer’s disease .
Transport and Distribution
This compound is highly permeable to the blood-brain barrier, allowing it to be effectively transported and distributed within the brain . The compound’s interaction with amyloid-β (Aβ) and fibrinogen facilitates its localization in areas affected by Alzheimer’s disease . This compound’s transport and distribution within cells and tissues have not been extensively studied, but its ability to cross the blood-brain barrier is a key factor in its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied, but its ability to cross the blood-brain barrier and interact with amyloid-β (Aβ) and fibrinogen suggests that it may localize in areas affected by Alzheimer’s disease . The compound’s effects on its activity or function within specific compartments or organelles have not been well characterized, but its role in reducing vascular amyloid deposition and improving cognitive function indicates that it may have important subcellular effects .
准备方法
RU-505 是通过一系列涉及形成吡唑并[1,5-a]嘧啶核心结构的化学反应合成的。合成路线通常涉及以下步骤:
吡唑并[1,5-a]嘧啶核心的形成: 这是通过在受控条件下使适当的起始物质反应来实现的。
功能化: 然后用各种取代基对核心结构进行功能化,以获得所需的化学性质。
化学反应分析
RU-505 会发生几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。
还原: 该化合物也可以进行还原反应,生成还原形式。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
作用机制
RU-505 通过抑制淀粉样蛋白-β 和纤维蛋白原之间的相互作用发挥作用。这种抑制阻止了大脑中异常血栓的形成,而异常血栓与阿尔茨海默病有关。 This compound 与淀粉样蛋白-β 结合,阻止其与纤维蛋白原相互作用,从而减少脑淀粉样蛋白血管病变并改善血流 。 该化合物还可以减少大脑中的炎症和小胶质细胞增生,从而有助于其神经保护作用 .
相似化合物的比较
RU-505 在特异性抑制淀粉样蛋白-β 和纤维蛋白原之间的相互作用方面独一无二。类似化合物包括其他淀粉样蛋白-β 抑制剂和纤维蛋白原相互作用抑制剂。 This compound 由于其高血脑屏障通透性和减少脑淀粉样蛋白血管病变的功效而脱颖而出 .
类似化合物
淀粉样蛋白-β 抑制剂: 抑制淀粉样蛋白-β 肽聚集的化合物。
纤维蛋白原相互作用抑制剂: 阻止纤维蛋白原与其他蛋白质相互作用的化合物
This compound 独特的作用机制及其在阿尔茨海默病模型中改善认知功能的能力使其成为进一步研究和开发的有希望的候选者 .
属性
IUPAC Name |
N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O/c1-28(2,3)25-18-26-30-23(17-24(34(26)31-25)21-11-13-22(29)14-12-21)27(35)33(16-15-32(4)5)19-20-9-7-6-8-10-20/h6-14,17-18H,15-16,19H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFHHCFJJZWFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)N(CCN(C)C)CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-nitro-N-[4-(4-propan-2-ylpiperazin-1-yl)sulfonylphenyl]-4-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B610509.png)







![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)
